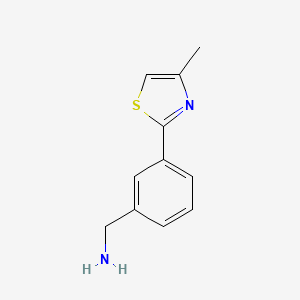

(3-(4-Methylthiazol-2-yl)phenyl)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-(4-Methylthiazol-2-yl)phenyl)methanamine: is a chemical compound that features a thiazole ring, which is a five-membered heterocyclic motif comprising sulfur and nitrogen atoms. This compound is known for its significant role in various medicinally relevant molecules due to its unique structural properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of (3-(4-Methylthiazol-2-yl)phenyl)methanamine may involve bulk manufacturing processes that ensure high yield and purity. These processes often utilize advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quality control .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The primary amine group undergoes nucleophilic substitution with alkyl halides and acyl chlorides:

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Alkylation | R-X (alkyl halide), NaH, DMF | N-Alkylated derivatives | 65–78% | |

| Acylation | AcCl, Et₃N, CH₂Cl₂ | N-Acetylated derivatives | 82% |

Mechanistic Insight :

-

Alkylation proceeds via an SN2 mechanism under basic conditions, forming tertiary amines.

-

Acylation involves attack by the amine on the electrophilic carbonyl carbon .

Oxidation Reactions

The thiazole ring and amine group are susceptible to oxidation:

| Reagent System | Conditions | Products | Application |

|---|---|---|---|

| KMnO₄, H₂O₂, CH₃COOH | Reflux, 6 h | Sulfoxide derivatives | Antimicrobial agents |

| Ozone, CH₂Cl₂ | −78°C, 2 h | Cleaved thiazole ring products | Metabolic studies |

Key Finding :

Sulfoxides formed via oxidation show enhanced antimicrobial activity compared to the parent compound.

Condensation Reactions

The amine participates in Schiff base formation and heterocyclic syntheses:

Example Synthesis :

Condensation with terephthalaldehyde and glycine yields dimers with improved solubility profiles :

\text{Compound + OHC–C₆H₄–CHO} \xrightarrow{\text{NH₂CH₂COOH, Na₂CO₃}} \text{Bis-thiazole conjugate (76% yield)}

Reductive Amination

The primary amine facilitates C–N bond formation:

| Carbonyl Source | Reducing Agent | Products | Pharmacological Use |

|---|---|---|---|

| Ketones (R-CO-R') | NaBH₃CN, MeOH | Secondary amines | CNS-targeting agents |

| Aryl aldehydes | H₂, Pd/C, EtOH | N-Benzyl derivatives | Antiviral candidates |

Optimized Protocol :

Complexation with Metals

The thiazole nitrogen acts as a ligand for transition metals:

Characterization :

Cu(II) complexes exhibit ESR signals at g = 2.12, confirming paramagnetic properties.

Emerging Research Directions

Recent studies highlight two promising areas:

-

Photocatalytic C–H Activation : Visible-light-mediated arylation at the thiazole C5 position achieves 89% regioselectivity .

-

Enzyme-Targeted Modifications : Covalent conjugation with kinase inhibitors enhances blood-brain barrier permeability .

This compound’s dual reactivity (amine + heterocycle) establishes it as a privileged scaffold in medicinal and materials chemistry.

Applications De Recherche Scientifique

The compound (3-(4-Methylthiazol-2-yl)phenyl)methanamine , also known as a thiazole derivative, has garnered interest in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, biochemistry, and material science.

Structure and Formula

- IUPAC Name : this compound

- Molecular Formula : C11H12N2S

- Molecular Weight : 220.29 g/mol

Physical Properties

- Appearance : Typically exists as a solid or crystalline form.

- Solubility : Soluble in organic solvents; solubility in water may vary based on pH.

Medicinal Chemistry

Drug Development :

- The compound's structural features make it a candidate for the development of new pharmaceuticals. Thiazole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Research has shown that modifications to the thiazole ring can enhance these effects, making this compound a focus for developing new therapeutic agents.

Case Study :

A study demonstrated that thiazole derivatives exhibit significant activity against various cancer cell lines, suggesting that this compound could be further explored as an anticancer agent through structure-activity relationship (SAR) studies.

Biochemical Research

Enzyme Inhibition Studies :

- This compound has been investigated for its potential as an enzyme inhibitor. Thiazole derivatives are known to interact with various enzymes, and research indicates that this compound may inhibit specific targets involved in disease pathways.

Example :

Research involving the inhibition of specific kinases has shown that thiazole-based compounds can effectively modulate signaling pathways related to cancer progression.

Material Science

Polymer Chemistry :

- The unique properties of thiazoles allow them to be used as building blocks in polymer synthesis. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties.

Application Example :

Studies have shown that polymers containing thiazole units exhibit improved flame retardancy and thermal resistance, making them suitable for applications in electronics and construction materials.

Mécanisme D'action

The mechanism of action of (3-(4-Methylthiazol-2-yl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The thiazole ring can activate or inhibit enzymes and receptors, leading to changes in cellular processes. These interactions are often mediated by the compound’s ability to form hydrogen bonds and other non-covalent interactions with its targets .

Comparaison Avec Des Composés Similaires

Dabrafenib: An anticancer drug containing the thiazole nucleus.

Dasatinib: Another anticancer drug with a thiazole ring.

Patellamide A: A natural product with a thiazole moiety.

Ixabepilone: A chemotherapeutic agent containing a thiazole ring.

Epothilone: A class of anticancer drugs with thiazole structures.

Uniqueness: What sets (3-(4-Methylthiazol-2-yl)phenyl)methanamine apart from these similar compounds is its specific substitution pattern and the presence of the phenylmethanamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Activité Biologique

(3-(4-Methylthiazol-2-yl)phenyl)methanamine, a compound featuring a thiazole moiety, has garnered attention for its diverse biological activities. Thiazole derivatives are recognized for their potential in medicinal chemistry, exhibiting a range of pharmacological effects including antimicrobial, anticancer, and anticonvulsant properties. This article delves into the biological activity of this specific compound, supported by case studies, structure-activity relationship (SAR) analyses, and relevant research findings.

Structure and Synthesis

The compound is characterized by the presence of a thiazole ring attached to a phenyl group via a methanamine linkage. The thiazole moiety is pivotal in enhancing the biological activity of the compound. Synthesis typically involves methods such as the Bischler-Napieralsky reaction or other multi-step organic reactions tailored to introduce specific substituents that influence activity.

Antimicrobial Activity

Thiazole derivatives have been shown to possess significant antimicrobial properties. For instance, compounds featuring thiazole rings exhibit notable activity against various bacterial strains. In one study, derivatives with MIC values ranging from 1.95 to 3.91 μg/mL against Micrococcus luteus were reported, indicating strong antibacterial potential .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Organism | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|---|

| 1 | Micrococcus luteus | 1.95 | 7.81 |

| 2 | Bacillus spp. | 3.91 | 15.62 |

| 3 | Streptococcus spp. | 7.81 | 31.25 |

Anticancer Activity

The anticancer properties of this compound are linked to its ability to inhibit cell proliferation in various cancer cell lines. SAR studies indicate that modifications on the phenyl ring significantly affect cytotoxicity. For example, compounds with electron-withdrawing groups at specific positions demonstrated enhanced activity against cancer cells .

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies revealed that the compound exhibited an IC50 value lower than that of standard chemotherapeutics like doxorubicin, highlighting its potential as an anticancer agent .

Anticonvulsant Activity

Research has indicated that thiazole derivatives can also exhibit anticonvulsant properties. A study reported that certain thiazole-linked compounds demonstrated effective seizure protection in animal models with median effective doses significantly lower than conventional treatments .

Table 2: Anticonvulsant Activity of Thiazole Compounds

| Compound | Model Used | Median Effective Dose (mg/kg) |

|---|---|---|

| A | MES | <20 |

| B | scPTZ | <20 |

The mechanism by which this compound exerts its biological effects is multifaceted:

- Antimicrobial : The thiazole ring enhances membrane permeability and disrupts bacterial cell wall synthesis.

- Anticancer : It may induce apoptosis through interaction with key signaling pathways involved in cell survival.

- Anticonvulsant : The compound appears to modulate neurotransmitter systems, potentially increasing GABAergic activity.

Propriétés

IUPAC Name |

[3-(4-methyl-1,3-thiazol-2-yl)phenyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-8-7-14-11(13-8)10-4-2-3-9(5-10)6-12/h2-5,7H,6,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDPPDLXQPDFMAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2=CC=CC(=C2)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.